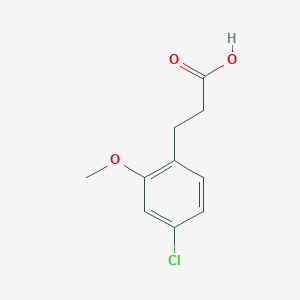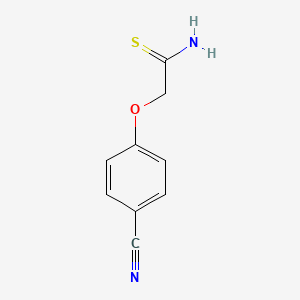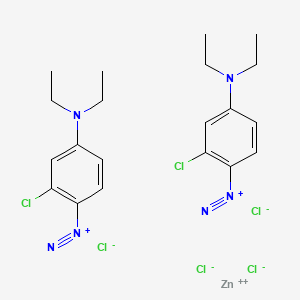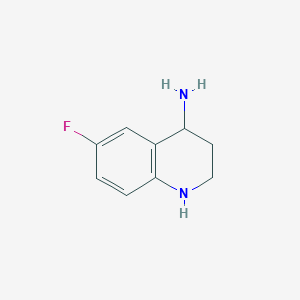
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is a deuterated form of vitamin D2. This compound is characterized by the replacement of hydrogen atoms at positions 26 and 27 with deuterium, a stable isotope of hydrogen. This modification enhances the compound’s stability and allows for its use in various analytical and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) involves multiple steps, starting from a suitable precursor such as (S)-carvone. The process includes a palladium-catalyzed tandem reaction that produces the vitamin D triene unit stereoselectively in one pot by coupling an enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the final product meets the required standards for research and analytical purposes .
Analyse Chemischer Reaktionen
Types of Reactions
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, enol triflates, and alkenyl metal intermediates. The reactions are typically carried out under controlled conditions to ensure the desired stereoselectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6), which are used in further research and analytical applications .
Wissenschaftliche Forschungsanwendungen
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is widely used in scientific research due to its enhanced stability and unique properties. Some of its applications include:
Wirkmechanismus
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) exerts its effects by binding to the vitamin D nuclear receptor (VDR), a ligand-dependent transcription regulator. This interaction regulates the expression of genes involved in calcium and phosphate metabolism, insulin secretion, and cellular differentiation . The deuterium substitution enhances the compound’s metabolic stability, making it a valuable tool for studying the physiological and biochemical pathways of vitamin D .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-alpha,25-Dihydroxyvitamin D3 (26,26,26,27,27,27-d6): A deuterated form of vitamin D3 with similar applications and properties.
25-Hydroxyvitamin D3 (26,26,26,27,27,27-d6): A precursor for the synthesis of calcitriol, used as a biomarker to determine the status of vitamin D in the body.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A highly potent analog of vitamin D3 with enhanced biological activity.
Uniqueness
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is unique due to its specific deuterium substitution, which enhances its stability and allows for more accurate analytical measurements. This compound’s unique properties make it a valuable tool for studying the physiological and biochemical pathways of vitamin D and its related metabolites .
Eigenschaften
Molekularformel |
C28H44O3 |
|---|---|
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1/i4D3,5D3 |
InChI-Schlüssel |
ZGLHBRQAEXKACO-PIKKUQIXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)

![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)


![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)



![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)



